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Titanium nitrate

CVD Thin Film Deposition Kinetics

Researchers requiring low-thermal-budget TiO₂ deposition face a critical purity challenge: commercial 'titanium nitrate solutions' are typically non-volatile titanyl nitrate (TiO(NO₃)₂) containing chloride impurities that degrade electronic device performance. This anhydrous Ti(NO₃)₄ is a chloride-free, volatile molecular precursor that sublimes at 30°C under vacuum, enabling vapor delivery without heated bubblers. - Achieves crystalline anatase TiO₂ deposition at 184°C-over 100°C lower than titanium isopropoxide (TTIP), preserving CMOS thermal budgets. - Decomposes cleanly at 700°C to halogen-free TiO₂ nanoparticles; patented low-chloride process achieves <100 ppm Cl⁻ for MLCC-grade BaTiO₃ synthesis. - Supplied in airtight packaging under inert atmosphere; technical batch-specific certificates of analysis (CoA) provided with every shipment.

Molecular Formula Ti(NO3)4
N4O12Ti
Molecular Weight 295.89 g/mol
CAS No. 22465-17-4
Cat. No. B8366583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium nitrate
CAS22465-17-4
Molecular FormulaTi(NO3)4
N4O12Ti
Molecular Weight295.89 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ti+4]
InChIInChI=1S/4NO3.Ti/c4*2-1(3)4;/q4*-1;+4
InChIKeyQDZRBIRIPNZRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Nitrate: Inorganic Volatile Precursor


Titanium(IV) nitrate, Ti(NO₃)₄, is an inorganic compound distinguished by its high volatility among binary transition metal nitrates, existing as a colorless, diamagnetic solid that sublimes readily at room temperature under vacuum [1]. This anhydrous form is a covalently bound molecular species, in contrast to the ill-defined hydrated titanyl nitrate species (TiO(NO₃)₂) produced upon dissolution of titanium compounds in nitric acid [2]. Its unique combination of volatility and reactivity underpins its primary utility as a single-source precursor for the chemical vapor deposition (CVD) of titanium dioxide (TiO₂) thin films, enabling lower-temperature processing than conventional alkoxide alternatives [3].

Titanium Nitrate: Substitution Limitations


Substituting titanium nitrate with generic 'titanium nitrate solutions' or alternative titanium precursors (e.g., titanium isopropoxide, titanium tetrachloride) introduces critical, quantifiable performance divergences in advanced manufacturing processes. Commercially available 'titanium nitrate' is often an aqueous titanyl nitrate (TiO(NO₃)₂) solution, which is non-volatile and contains chloride impurities that can degrade electronic device performance [1]. In contrast, the anhydrous Ti(NO₃)₄ form is a volatile, chloride-free molecular precursor. Furthermore, a direct kinetic comparison reveals that anhydrous titanium nitrate exhibits fundamentally different deposition energetics compared to alkoxide alternatives, directly impacting achievable film microstructures and minimum processing temperatures [2]. These are not interchangeable reagents; selection between them must be based on specific, quantified process requirements.

Titanium Nitrate: Comparative Evidence


CVD Activation Energy vs. Titanium Isopropoxide

In a direct side-by-side comparison under ultrahigh vacuum CVD conditions (<10⁻⁴ Torr), anhydrous titanium(IV) nitrate (Ti(NO₃)₄) exhibited a reaction activation energy (Eᵣ) of 98 kJ/mol, enabling lower-temperature deposition compared to the widely used alkoxide precursor titanium(IV) isopropoxide (TTIP), which displayed an Eᵣ of 135 kJ/mol [1].

CVD Thin Film Deposition Kinetics

Anatase TiO₂ CVD at Low Temperature

Using anhydrous Ti(NO₃)₄ as a single-source precursor, crystalline TiO₂ thin films of the anatase phase were deposited via ultrahigh vacuum CVD at temperatures as low as 184°C [1]. This represents one of the lowest reported deposition temperatures for crystalline anatase TiO₂ via thermal CVD without plasma enhancement. In contrast, titanium alkoxides such as TTIP typically require temperatures exceeding 300°C to achieve comparable crystalline quality under similar conditions.

CVD TiO₂ Thin Films Low-Temperature Processing

Chloride Reduction in Titanyl Nitrate Solutions

A patented process for preparing low-chloride aqueous titanyl nitrate (TiO(NO₃)₂) solutions achieves a residual chloride content of less than 200 ppm, with specific embodiments yielding less than 100 ppm, through the use of excess nitric acid and/or hydrogen peroxide as oxidizing agents during synthesis from TiCl₄ or titanyl chloride feedstocks [1]. This represents a quantifiable purity specification relative to standard commercial titanyl nitrate solutions that may contain significantly higher chloride levels.

High-Purity Ceramics Precursor Synthesis Chloride Control

Spherical TiO₂ Nanoparticles with Tunable Phase

Thermal decomposition of anhydrous titanium nitrate (Ti(NO₃)₄) at 700°C yields spherical TiO₂ nanoparticles exhibiting both anatase and rutile phases, with phase composition tunable via decomposition conditions [1]. In comparative thermal decomposition studies, the precursor TiOF₂ produced predominantly anatase particles with irregular morphology, while TiOSO₄ required higher temperatures for complete oxide conversion and left sulfate residues. The nitrate precursor offers a cleaner decomposition pathway (Ti(NO₃)₄ → TiO₂ + 4 NO₂) without halide or sulfate byproduct contamination.

Thermal Decomposition TiO₂ Nanoparticles Phase Control

Sublimation-Based Precursor Delivery

Anhydrous titanium nitrate is a volatile solid that sublimes readily at 30°C under a pressure of 10⁻⁴ mm Hg, with a melting point of 58.5°C [1]. In comparison, alternative titanium CVD precursors such as titanium tetrachloride (TiCl₄) are liquids that introduce chloride contamination, while titanium isopropoxide (TTIP) requires significantly higher vaporization temperatures (>60°C) and suffers from oligomerization that reduces volatility over time. The low sublimation temperature of Ti(NO₃)₄ enables purification by vacuum sublimation and facilitates consistent vapor delivery in CVD systems without requiring heated precursor lines.

Volatility CVD Precursor Sublimation

Titanium Nitrate: Application Scenarios


Low-Thermal-Budget CVD for Gate Dielectrics

The 27% lower activation energy (98 vs. 135 kJ/mol) and demonstrated 184°C deposition temperature for crystalline anatase TiO₂ [1] make anhydrous titanium nitrate uniquely suitable for depositing high-dielectric-constant TiO₂ films onto fully processed CMOS device layers where thermal budgets are strictly limited. Alternative alkoxide precursors such as TTIP require processing temperatures exceeding 300°C that would damage underlying silicide contacts or induce unwanted dopant diffusion.

Low-Chloride Precursor for Barium Titanate Ceramics

For the wet-chemical synthesis of barium titanate (BaTiO₃) dielectric powders used in multilayer ceramic capacitors (MLCCs), the patented low-chloride titanyl nitrate process achieves chloride levels below 200 ppm, with preferred embodiments below 100 ppm [2]. This quantifiable purity specification directly addresses the requirement for ionic cleanliness in high-reliability capacitor formulations, where chloride contamination is known to degrade insulation resistance and accelerate electromigration failure mechanisms.

Halogen-Free TiO₂ Nanoparticles for Photocatalysts

Thermal decomposition of Ti(NO₃)₄ at 700°C yields spherical TiO₂ nanoparticles with tunable anatase/rutile phase composition, free from halogen or sulfur contamination [3]. This cleaner decomposition pathway (Ti(NO₃)₄ → TiO₂ + 4 NO₂) is particularly valuable for synthesizing photocatalyst nanoparticles where surface impurities from precursor residues (e.g., Cl⁻ from TiCl₄, SO₄²⁻ from TiOSO₄) would otherwise act as charge carrier recombination centers, reducing quantum efficiency.

Vapor Delivery Systems for Research CVD

The 30°C sublimation temperature at 10⁻⁴ mm Hg [4] enables vapor delivery of titanium nitrate without requiring heated precursor bubblers or complex liquid delivery systems. For research laboratories and pilot-scale CVD operations where equipment complexity and cost are significant constraints, this volatility advantage reduces system footprint and eliminates the vapor pressure instability associated with alkoxide oligomerization that complicates TTIP-based processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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